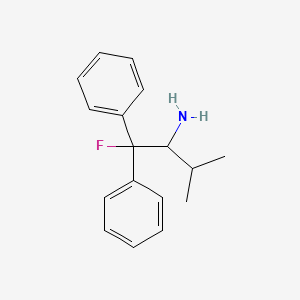
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine is an organic compound with the molecular formula C17H20FN This compound is characterized by the presence of a fluorine atom, a methyl group, and two phenyl groups attached to a butan-2-amine backbone
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with hydrogen fluoride to introduce the fluorine atom . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and phenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound also contains a fluorine atom and a methyl group but differs in its overall structure and chemical properties.
1,1-Diphenyl-1-fluoro-3-methyl-2-butanamine: Similar in structure but with variations in the position of the fluorine atom and the presence of additional functional groups.
2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
1-fluoro-3-methyl-1,1-diphenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

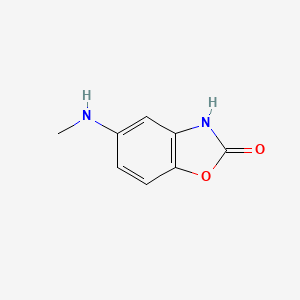
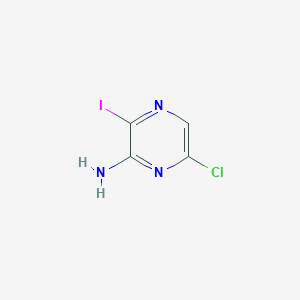
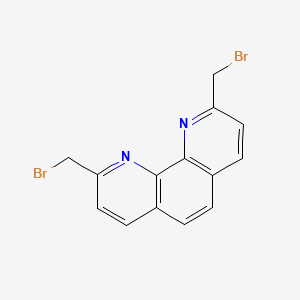
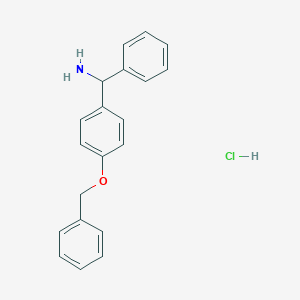
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
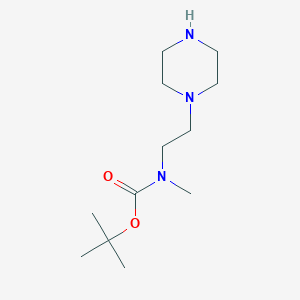
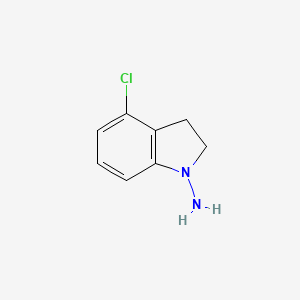

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
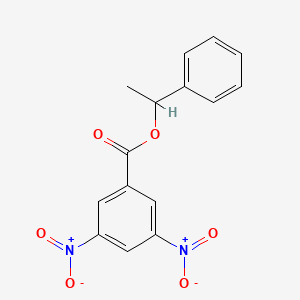
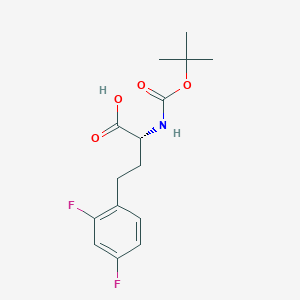
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
